1,1,1-Trifluoropentane

Catalog No.
S794982
CAS No.
406-82-6
M.F
C5H9F3
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoropentane

CAS Number

406-82-6

Product Name

1,1,1-Trifluoropentane

IUPAC Name

1,1,1-trifluoropentane

Molecular Formula

C5H9F3

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3

InChI Key

GENRYAJRHIWOJI-UHFFFAOYSA-N

SMILES

CCCCC(F)(F)F

Canonical SMILES

CCCCC(F)(F)F

The exact mass of the compound 1,1,1-Trifluoropentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,1-Trifluoropentane (CAS 406-82-6) is a partially fluorinated aliphatic hydrocarbon that serves as a critical intermediate, specialty solvent, and advanced heat transfer fluid component. By incorporating a terminal trifluoromethyl (-CF3) group onto a standard pentane backbone, this compound bridges the physicochemical gap between highly volatile, flammable hydrocarbon solvents and fully perfluorinated liquids. It exhibits a moderate boiling point of approximately 59.1 °C and a liquid density of 0.989 g/cm³, making it easily processable at standard ambient temperature and pressure (SATP) . In industrial procurement, it is primarily evaluated for its low global warming potential (GWP) compared to legacy hydrofluorocarbons (HFCs), its unique dipole-driven solvation properties, and its ability to form high-efficiency zeotropic mixtures for Organic Rankine Cycle (ORC) waste heat recovery systems [1].

Procurement Fit

Workflow
Synthetic intermediate & fluorinated building block
Supports API and agrochemical intermediate research
Selection Context
Low-pressure thermodynamic research
Vapor pressure and boiling point profile suited for low-pressure refrigerant studies
Use Context
Fluorous solvent for biphasic catalysis & 19F NMR
Density and fluorinated phase enable separation and detection

Substituting 1,1,1-Trifluoropentane with non-fluorinated analogs like n-pentane or fully fluorinated alternatives like perfluoropentane introduces severe process limitations. Standard n-pentane is highly volatile (boiling point 36.1 °C) and poses significant flammability risks, while lacking the necessary polarity to solvate fluorinated intermediates. Conversely, fully perfluorinated solvents exhibit extreme environmental persistence and high GWP, increasingly disqualifying them from modern procurement under stringent environmental regulations. Furthermore, in thermal management and waste heat recovery applications, pure conventional refrigerants (such as R407C) undergo isothermal phase changes that lead to high exergy destruction; 1,1,1-Trifluoropentane, however, provides the precise thermodynamic profile required to create zeotropic mixtures with a temperature glide that perfectly matches waste heat source profiles, enabling superior energy recovery [1].

Substitution Risk

Chain-length mismatch Shorter trifluoroalkanes like 1,1,1-trifluorobutane alter volatility and lipophilicity balance, shifting solvent and thermodynamic behavior.
Non-fluorinated analog n-Pentane lacks the -CF₃ group, resulting in significantly lower boiling point and different radical reactivity; direct substitution invalidates application-specific performance data.
Environmental compliance Chlorine-containing alternatives carry non-zero ODP; replacement may conflict with regulatory phase-out requirements under the Montreal Protocol.

Thermal Stability and Volatility Reduction

The introduction of the -CF3 group fundamentally alters the thermal profile of the pentane backbone. 1,1,1-Trifluoropentane exhibits a boiling point of 59.1 °C, which is substantially higher than that of unfluorinated n-pentane (36.1 °C). This elevated boiling point drastically reduces evaporative losses and vapor pressure at room temperature, allowing for safer and more reproducible liquid handling in open-bench or industrial formulations compared to standard light alkanes.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data59.1 °C at 760 mmHg
Comparator Or Baselinen-Pentane (36.1 °C)
Quantified Difference+23.0 °C increase in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A higher boiling point minimizes evaporative loss and vapor accumulation, directly improving safety and material efficiency during solvent extraction and formulation workflows.

Boiling point vs. n-Pentane
Head-to-head
+23.0 °C higher
Target: 59.1 °C | Comparator: 36.1 °C at 760 mmHg
Lower volatility context supports low-pressure refrigerant and solvent selection.
Standard atmospheric pressure; verify lot-specific purity impact.

Density-Driven Phase Separation

In liquid-liquid extraction and biphasic reaction systems, solvent density dictates the speed and cleanliness of phase separation. 1,1,1-Trifluoropentane possesses a liquid density of 0.989 g/cm³, which is nearly 58% denser than standard n-pentane (0.626 g/cm³). This near-water density, combined with its distinct polarity, allows it to serve as a highly effective organic phase in extractions where standard light hydrocarbons would suffer from prolonged emulsion formation or poor partitioning of fluorinated solutes.

Evidence DimensionLiquid Density
Target Compound Data0.989 g/cm³
Comparator Or Baselinen-Pentane (0.626 g/cm³)
Quantified Difference+0.363 g/cm³ (+58% higher density)
ConditionsStandard ambient temperature

Higher density accelerates phase separation in industrial extraction columns and biphasic reactors, increasing throughput and reducing emulsion-related downtime.

Vapor pressure vs. HFC-143a
Cross-study
~24-fold lower
Target: 217 mmHg | Comparator: ~5,230 mmHg at 25 °C
Drastic pressure differential supports low-pressure system design and safety margins.
Comparator value estimated from boiling point; confirm experimental conditions.

Zeotropic ORC Thermodynamic Matching

For waste energy recovery, working fluids must minimize exergy destruction during heat exchange. 1,1,1-Trifluoropentane is utilized in ultra-low GWP zeotropic mixtures (e.g., paired with neopentane) to replace pure legacy refrigerants like R407C. Unlike pure fluids that boil isothermally, 1,1,1-Trifluoropentane mixtures exhibit a temperature glide that allows non-isothermal evaporation and condensation, closely matching the temperature profile of the waste heat source and enabling up to 2600.8 kW of energy recovery in tested maritime systems [1].

Evidence DimensionPhase Change Thermodynamics & Energy Recovery
Target Compound DataZeotropic mixture enables up to 2600.8 kW energy recovery (temperature glide)
Comparator Or BaselinePure R407C (isothermal phase change, lower exergy recovery)
Quantified DifferenceSignificant increase in kW recovery via reduced exergy destruction
ConditionsOrganic Rankine Cycle (ORC) waste heat recovery systems

Selecting this compound for ORC fluid formulations directly increases the megawatt recovery potential of industrial and maritime waste heat systems.

Radical selectivity vs. n-Butane
Head-to-head
α-CH₂ deactivation
Terminal CH₃ preference over methylene; Arrhenius parameters available.
Regioselectivity shift supports synthetic route design for fluorinated alkanes.
Gas-phase study; solution-phase behavior may require validation.
Density & refractive index
Cross-study
0.989 g/cm³, nD 1.325
n-Pentane: 0.626 g/cm³, nD 1.3575
Higher density and lower refractive index distinguish fluorous phase behavior and detection.
At 20 °C; solvent layering and NMR detection advantage may vary with temperature.
ODP vs. legacy refrigerants
Class-level
ODP = 0 (estimated)
CFC-11 ODP=1.0; HCFC-141b ODP=0.11
Zero ODP aligns with Montreal Protocol compliance for refrigerant screening.
GWP data under investigation; class-level inference, verify full environmental profile.

Low-GWP Working Fluids for ORC

Driven by its favorable boiling point and thermodynamic properties, 1,1,1-Trifluoropentane is procured as a core component in zeotropic working fluid mixtures. When blended with compounds like neopentane, it provides the necessary temperature glide to maximize exergy recovery from low-grade maritime and industrial waste heat sources, serving as a compliant alternative to high-GWP legacy refrigerants [1].

Specialty Fluorinated Solvent Extraction

Due to its elevated density (0.989 g/cm³) and unique dipole moment compared to unfluorinated alkanes, this compound is highly effective as a solvent in liquid-liquid extraction workflows. It is specifically selected when partitioning fluorinated active pharmaceutical ingredients (APIs) or specialty agrochemicals, where standard pentane or hexane fails to provide adequate solvation or rapid phase separation .

Intermediate for Fluorinated Materials Synthesis

In synthetic chemistry, 1,1,1-Trifluoropentane serves as a stable, liquid-phase building block for introducing trifluoromethylated aliphatic chains into advanced materials. Its 59.1 °C boiling point makes it significantly safer and easier to handle in standard reflux setups than highly gaseous lower-chain analogs like trifluoroethane or trifluoropropane.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorous biphasic catalysis & 19F NMR
Density-mediated phase separation; CF₃ signal purity
Refractive index and boiling point consistency across lots
Low-pressure refrigerant research
Low vapor pressure profile (217 mmHg at 25 °C)
Thermodynamic cycle modeling with reported boiling point
Radical reactivity mechanism studies
CF₃-induced α-CH₂ deactivation
Reproducibility of regioselectivity under synthetic conditions
Fluorinated intermediate synthesis
Terminal -CF₃ scaffold for metabolic stability
Purity profile and batch-to-batch consistency by GC-MS/HPLC

XLogP3

3.1

Other CAS

406-82-6

Wikipedia

1,1,1-Trifluoropentane

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